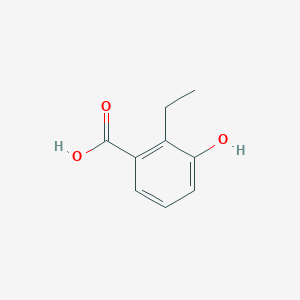

2-Ethyl-3-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGJBBOBRZDMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578992 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-32-9 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-Ethyl-3-hydroxybenzoic Acid

This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Ethyl-3-hydroxybenzoic acid, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a rational, multi-step approach based on fundamental principles of organic chemistry. The proposed pathway is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical considerations for its execution.

Introduction and Strategic Overview

This compound is a disubstituted derivative of salicylic acid, featuring a unique 1,2,3-trisubstituted aromatic ring. This substitution pattern presents a significant synthetic challenge, primarily due to the difficulty of achieving precise regiochemical control during electrophilic aromatic substitution reactions. The hydroxyl and carboxyl groups, along with the desired ethyl substituent, have competing directing effects that must be carefully managed to favor the formation of the target isomer.

This guide proposes a robust synthetic strategy that addresses these challenges through a sequence of protection, regioselective alkylation, and deprotection steps. The core of this approach is a Friedel-Crafts alkylation reaction on a protected derivative of 3-hydroxybenzoic acid. This method is designed to be both logical and adaptable, providing a solid foundation for further experimental optimization.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of this compound suggests that the most logical bond disconnections are at the C-C bond of the ethyl group and the C-C bond of the carboxyl group.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a forward synthesis that commences with the readily available starting material, 3-hydroxybenzoic acid. The key transformation is the introduction of the ethyl group at the C-2 position of the benzene ring, a step that requires careful control of directing group effects.

Proposed Multi-Step Synthesis Pathway

The proposed synthesis is a five-step process designed to maximize the yield and purity of the final product. Each step is based on well-established chemical transformations, with detailed protocols provided for guidance.

Caption: Proposed five-step synthesis of this compound.

Step 1: Esterification of 3-Hydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid functional group as an ethyl ester. This is crucial to prevent the deactivating effect of the carboxyl group from interfering with the subsequent electrophilic aromatic substitution.

Protocol:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3-hydroxybenzoate.

Step 2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a potent activating group that can lead to undesirable side reactions during Friedel-Crafts alkylation. To ensure regioselective ethylation, it is protected as a benzyl ether.

Protocol:

-

Dissolve ethyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes) and add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 3-(benzyloxy)benzoate.

Step 3: Regioselective Friedel-Crafts Ethylation

This is the key step where the ethyl group is introduced onto the aromatic ring. The benzyloxy group is a strong ortho-, para-director, while the ethyl ester is a meta-director. The activating effect of the benzyloxy group will dominate, directing the incoming ethyl group to the positions ortho and para to it (C-2, C-4, and C-6). While a mixture of isomers is expected, careful control of reaction conditions can influence the product distribution. The C-2 position is sterically hindered, which may favor substitution at C-4 and C-6. However, chelation control with the Lewis acid catalyst could potentially favor ortho-alkylation.

Table 1: Representative Conditions for Friedel-Crafts Alkylation

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |

| Ethylene | Zeolite | - | 250-450 | [Industrial Processes] |

| Ethyl Bromide | AlCl₃ | CS₂ or Nitrobenzene | 0-50 | [1] |

| Ethanol | Solid Acid Catalyst | Vapor Phase | 300-450 | [2] |

Protocol:

-

To a solution of ethyl 3-(benzyloxy)benzoate (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15-30 minutes, then add ethyl bromide (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) to assess the isomer distribution.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, and combine the organic layers.

-

Wash the combined organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, the resulting isomeric mixture will require careful separation by fractional distillation under reduced pressure or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired ethyl 2-ethyl-3-(benzyloxy)benzoate isomer.

Step 4: Deprotection of the Hydroxyl Group

The benzyl protecting group is removed by catalytic hydrogenation to regenerate the free phenolic hydroxyl group.

Protocol:

-

Dissolve the isolated ethyl 2-ethyl-3-(benzyloxy)benzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-ethyl-3-hydroxybenzoate.

Step 5: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve ethyl 2-ethyl-3-hydroxybenzoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of 1-2 with cold, dilute hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary for further purification.

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carboxylic acid, and aromatic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

This technical guide outlines a plausible and scientifically grounded synthetic pathway for this compound. The primary challenge in this synthesis is the regiocontrol during the Friedel-Crafts ethylation step. The proposed protocol provides a solid starting point for experimental work, but it is anticipated that significant optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, will be necessary to maximize the yield of the desired C-2 ethylated isomer.

Future work could explore alternative alkylation methods, such as those employing different catalytic systems or directing groups, to improve the regioselectivity of this key transformation. The successful synthesis of this compound will open avenues for the investigation of its biological activities and its potential as a building block in the development of novel pharmaceuticals and advanced materials.

References

- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

Sources

2-Ethyl-3-hydroxybenzoic Acid: A Sterically Constrained Scaffold for Drug Design

Executive Summary

2-Ethyl-3-hydroxybenzoic acid (CAS 168899-32-9) represents a privileged structural motif in medicinal chemistry, characterized by a 1,2,3-trisubstituted benzene ring. Unlike simple salicylates, the presence of an ethyl group at the ortho position (C2) between the carboxylic acid (C1) and the hydroxyl group (C3) introduces significant steric strain. This "steric clamp" restricts bond rotation, locking the molecule into specific conformations that are highly valuable for binding to rigid protein pockets, such as those found in HIV proteases and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH).

This technical guide dissects the synthetic challenges, pharmacophoric utility, and experimental protocols for utilizing this scaffold in drug development.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The "Steric Clamp" Effect

The defining feature of this compound is the steric bulk of the ethyl group at the C2 position.

-

Conformational Locking: The C2-ethyl group clashes with the C1-carboxylate and C3-hydroxyl groups. This forces the carboxylate out of planarity with the aromatic ring or locks the ethyl group perpendicular to the ring, reducing the entropic penalty upon binding to a receptor.

-

Hydrophobic Filling: In HIV protease inhibitors, this ethyl group often fills a specific hydrophobic pocket (S2 or S2' subsite), enhancing selectivity over human proteases.

-

Electronic Modulation: The C3-hydroxyl group serves as a critical Hydrogen Bond Donor (HBD), often interacting with backbone carbonyls in the target protein.

Key Therapeutic Areas

-

HIV Protease Inhibitors: The scaffold is a documented intermediate in the synthesis of sulfonamide-based protease inhibitors, where the benzoic acid moiety mimics the transition state of peptide hydrolysis.

-

HIF-PH Inhibitors (Anemia/Ischemia): Analogues of this scaffold are used to stabilize HIF-1α. The 3-hydroxybenzoic acid core mimics 2-oxoglutarate (the natural cofactor), while the 2-alkyl substitution optimizes fit within the active site of the prolyl hydroxylase domain.

-

Metabolic Disorders (NASH/Diabetes): Recent patent literature (WO2020074964) identifies this compound derivatives as precursors for PPAR modulators or similar metabolic targets.

Part 2: Synthetic Pathways and Causality

Synthesizing contiguous 1,2,3-substituted benzenes is non-trivial due to directing group conflicts. We present two distinct strategies: the Classical Hydrolysis Route (robust, scalable) and the Modern Directed Ortho Metalation (DoM) Route (high regioselectivity).

Comparative Synthesis Logic

Caption: Comparison of the Classical Hydrolysis route (suited for bulk scale) versus the Directed Ortho Metalation route (suited for precise analogue generation).

Part 3: Experimental Protocols

Protocol A: Classical Synthesis via Acid Hydrolysis

Based on US Patent 5484926. This method is preferred when the nitrile precursor is available, as it performs simultaneous hydrolysis of the nitrile and demethylation of the ether.

Reagents:

-

Precursor: 3-Methoxy-2-ethylbenzonitrile (or corresponding amide/ester)

-

Solvent: 5N Hydrochloric Acid (HCl)[1]

-

Reagent: 30% Hydrobromic acid in Acetic Acid (HBr/AcOH)

Step-by-Step Workflow:

-

Charge: In a high-pressure sealed tube (or autoclave for scale-up), dissolve 1.0 equivalent of the precursor in a 1:1 mixture of 5N HCl and 30% HBr/AcOH.

-

Why: HBr acts as a strong Lewis acid to cleave the methyl ether (demethylation) to the free phenol, while the aqueous acidic environment hydrolyzes the nitrile to the carboxylic acid.

-

-

Reflux: Heat the reaction mixture to 155°C for 20 hours .

-

Critical Control Point: Ensure the vessel is rated for the pressure generated by volatile alkyl halides formed during demethylation.

-

-

Quench: Cool the mixture to room temperature (25°C). Dilute with ethyl acetate and water (1:1 ratio).[2]

-

Extraction: Separate the organic layer.[2] Wash the aqueous layer twice with ethyl acetate.

-

Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from minimal hot toluene or an ethanol/water mixture.

Protocol B: Alkylation of this compound

Based on WO2020074964. This protocol describes how to functionalize the hydroxyl group for SAR exploration.

Reagents:

-

Base: Potassium Carbonate (K₂CO₃)

-

Electrophile: Alkyl bromide (e.g., (Z)-1-bromopent-2-ene)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Solvation: Dissolve 1.0 eq (e.g., 166 mg) of this compound in DMF (0.1 M concentration).

-

Deprotonation: Add 4.0 eq of K₂CO₃. Stir for 15 minutes at RT.

-

Note: The carboxylate and the phenolate will both deprotonate. The phenolate is more nucleophilic.

-

-

Alkylation: Add 4.0 eq of the alkyl bromide. Heat to 90°C for 1 hour .

-

Observation: This condition typically alkylates both the phenol and the carboxylic acid (forming the ester-ether).

-

-

Hydrolysis (if Acid is required): If the free acid is the final target, treat the intermediate ester with LiOH in THF/Water (1:1) at 60°C for 4 days to selectively hydrolyze the ester while retaining the phenolic ether.

Part 4: Analytical Characterization

To validate the synthesis of This compound , the following analytical signals are required to distinguish it from its isomers (e.g., 2-ethyl-4-hydroxy or 3-ethyl-2-hydroxy variants).

| Technique | Expected Signal | Interpretation |

| 1H NMR | Ethyl Group: Distinct triplet-quartet pattern. The downfield shift of the CH₂ (2.9 ppm) confirms ortho-position to the aromatic ring. | |

| 1H NMR | Aromatic Region: Pattern consistent with 1,2,3-trisubstitution (often two doublets and a triplet if symmetry allows, or complex multiplet). | |

| 13C NMR | Carbonyl: Characteristic carboxylic acid shift.[2] | |

| MS (ESI-) | m/z 165.1 [M-H]⁻ | Mass Spec: Negative mode ionization is preferred for benzoic acids. |

| Appearance | Off-white to beige solid | Phenolic oxidation can cause slight darkening over time; store under inert gas. |

Part 5: Strategic Applications in Drug Discovery

The utility of this scaffold extends beyond simple substitution.[7] It is a tool for Rigidification .

Caption: Pharmacophore mapping showing how specific functional groups of the scaffold interact with biological targets like HIF-PH and HIV Protease.

Case Study: HIF-PH Inhibition

In the development of drugs like Roxadustat and its analogues, the core challenge is mimicking the 2-oxoglutarate cofactor while displacing water molecules in the active site. The 3-hydroxybenzoic acid motif mimics the cofactor's binding, while the 2-ethyl group serves to twist the molecule, optimizing the fit into the hydrophobic pocket adjacent to the iron center. This increases potency compared to the planar, unsubstituted analogues.

References

-

Patent US5484926A. HIV protease inhibitors. (1996). The United States of America as represented by the Department of Health and Human Services.[8]

-

Patent WO2020074964A1. Aromatic compounds and pharmaceutical uses thereof. (2020).[2] Poxel SA.

-

Chemical Supplier Data. this compound (CAS 168899-32-9).[4][6][9][10] BLD Pharm / Sigma-Aldrich. (Note: Representative link for chemical data verification).

-

Estes, C., et al. (2018).[2] Modeling the epidemic of nonalcoholic fatty liver disease demonstrates an exponential increase in burden of disease. Hepatology, 67(1), 123-133.[2] (Context for metabolic disease applications cited in WO2020074964).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2020074964A1 - Romatic compounds and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. CN101668507A - å«æåºäº2-ä¸åºåºéçé ¯çåå¦ç¨ç»åç© - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. WO2008131862A2 - Kosmetische zusammensetzungen enthaltend ester auf basis von 2- propylheptanol - Google Patents [patents.google.com]

- 6. 95294 | Sigma-Aldrich [sigmaaldrich.com]

- 7. US8633333B2 - Cosmetic compositions comprising esters based on 2-propylheptanol - Google Patents [patents.google.com]

- 8. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 168899-32-9|this compound|BLD Pharm [bldpharm.com]

2-Ethyl-3-hydroxybenzoic acid literature review

Executive Summary

2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9) is a specialized aromatic building block used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Unlike its more common isomer, salicylic acid (2-hydroxybenzoic acid), this compound features an ethyl group at the ortho position (C2) and a hydroxyl group at the meta position (C3) relative to the carboxylic acid.

This structural arrangement provides unique steric bulk and electronic properties, making it a critical "warhead" or scaffold in drug discovery. It has been identified as a key intermediate in the development of HIV protease inhibitors , SIRT5 inhibitors , and metabolic disease modulators (e.g., for NAFLD). Its specific substitution pattern allows for precise hydrophobic interactions in enzyme binding pockets that unsubstituted analogs cannot achieve.

Chemical Profile & Properties[1][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 168899-32-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155–160 °C (approximate, derivative dependent) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |

| Key Functional Groups | Carboxylic acid (C1), Ethyl (C2), Hydroxyl (C3) |

| pKa (Predicted) | ~4.2 (COOH), ~9.9 (OH) |

Synthetic Pathways (Technical Core)

The synthesis of this compound is non-trivial due to the specific ortho, meta substitution pattern. Direct functionalization of benzoic acid is difficult due to directing group conflicts. The most robust industrial route involves the diazotization of 3-amino-2-ethylbenzoic acid , followed by hydrolysis or methoxylation/demethylation.

Primary Route: The Methoxy-Intermediate Pathway

This method is preferred in patent literature (e.g., US Patent 5,484,926 and EP 0729953) because it avoids the formation of unstable diazonium intermediates in water, offering higher yields and purity.

Mechanism:

-

Precursor: Start with 3-amino-2-ethylbenzoic acid .

-

Step 1 (Methoxylation): Diazotization in methanol yields 2-ethyl-3-methoxybenzoic acid .

-

Step 2 (Demethylation): Cleavage of the methyl ether using HBr/Acetic acid or BBr₃ yields the target.

Figure 1: Two-step synthesis via methoxy intermediate, ensuring high regioselectivity and yield.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (2-Ethyl-3-methoxybenzoic acid)

Based on methodologies described in EP 0729953 A2.[5]

Reagents:

-

3-Amino-2-ethylbenzoic acid (1.0 eq)[6]

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Sulfuric Acid (H₂SO₄) or HCl

Procedure:

-

Dissolution: Dissolve 3-amino-2-ethylbenzoic acid in methanol containing sulfuric acid. Cool the solution to 0–5 °C in an ice bath.

-

Diazotization: Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Displacement: Heat the reaction mixture to reflux (approx. 65 °C). Nitrogen gas evolution will be observed as the methoxy group displaces the diazo group.

-

Workup: Evaporate methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield crude 2-ethyl-3-methoxybenzoic acid.

Protocol B: Demethylation to Target (this compound)

Based on US Patent 5,484,926 (Preparation 10B).

Reagents:

-

Hydrobromic acid (48% aq.)

-

Acetic acid (Glacial)

Procedure:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine the methoxy intermediate with a mixture of 5N HCl and 30% HBr in acetic acid (1:1 v/v ratio).

-

Reaction: Heat the sealed vessel or reflux mixture to 155 °C for 20 hours . This harsh condition is necessary to cleave the aryl-methyl ether bond sterically hindered by the ethyl group.

-

Quench: Cool the mixture to room temperature. Dilute with water and ethyl acetate.[12]

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: The organic layer is washed with water.[5] To isolate the pure acid, extract the organic layer with 0.5N NaOH (pH ~11).[12] Separate the aqueous basic layer (containing the product as a salt), then acidify with HCl to precipitate This compound . Filter and dry the solid.

Applications in Drug Discovery[4]

HIV Protease Inhibitors

In the development of antivirals, this compound serves as a P2 ligand. The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, while the 2-ethyl group fills hydrophobic pockets (S2 site) in the protease enzyme, enhancing binding affinity compared to the unsubstituted analog.

SIRT5 Inhibition & Metabolic Modulation

Sirtuin 5 (SIRT5) is a desuccinylase/demalonylase enzyme implicated in cancer and metabolic regulation.

-

Mechanism: The 2-hydroxybenzoic acid moiety (salicylate core) is a known pharmacophore for sirtuin inhibition.

-

Specificity: The addition of the 2-ethyl group provides steric exclusion, preventing the molecule from binding to other sirtuin isoforms (SIRT1-3), thereby increasing selectivity for SIRT5. This is crucial for developing targeted therapies for Non-Alcoholic Fatty Liver Disease (NAFLD).

Agrochemicals (Insecticides)

Derivatives of 3-hydroxy-2-ethylbenzoic acid are used to synthesize diacylhydrazine insecticides (e.g., tebufenozide analogs). The ethyl group provides lipophilicity essential for penetrating insect cuticles.

Figure 2: Pharmacophore mapping showing how the 2-ethyl and 3-hydroxy groups contribute to binding selectivity.

References

-

US Patent 5,484,926 . HIV Protease Inhibitors.[12] Preparation 10B: this compound.[1][3] Available at:

- European Patent EP0729953A2. Process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid. Example 11: Preparation of 2-Ethyl-3-Methoxybenzoic Acid.

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15867530, this compound. Available at: [Link]

- World Intellectual Property Organization (WO2020074964A1). Aromatic compounds and pharmaceutical uses thereof. (Discusses use in metabolic diseases).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound [sigmaaldrich.com]

- 3. CAS Index | Ambeed [ambeed.com]

- 4. 2-乙基-3-羟基苯甲酸 | this compound | 168899-32-9 - 乐研试剂 [leyan.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN103127402A - çéº»ç´ å¨å¶å¤ç¾ç½ç¥æ产åä¸çåºç¨ - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. US5530028A - Insecticidal N'-substituted-N,N'-diacylhydrazines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]

Technical Guide: Safety, Handling, and Application of 2-Ethyl-3-hydroxybenzoic Acid

CAS: 168899-32-9 | Molecular Formula: C₉H₁₀O₃ | Molecular Weight: 166.17 g/mol

Executive Summary

2-Ethyl-3-hydroxybenzoic acid is a specialized phenolic acid intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and receptor modulators where the ortho-ethyl group provides critical steric bulk. Unlike its parent compound (3-hydroxybenzoic acid), this derivative exhibits distinct lipophilicity and stability profiles requiring specific cold-chain handling.

This guide defines the operational standards for researchers handling this compound, moving beyond basic safety data sheets (SDS) to provide a self-validating workflow for drug development environments.

Chemical Identity & Physicochemical Profile

The introduction of an ethyl group at the C2 position, adjacent to the carboxylic acid and hydroxyl groups, creates steric crowding. This structural feature influences both its chemical reactivity and storage stability.

| Property | Specification | Technical Note |

| CAS Number | 168899-32-9 | Distinct from Ethyl 3-hydroxybenzoate (ester). |

| Appearance | Off-white to beige solid | Color change to dark brown indicates oxidative degradation. |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires organic co-solvent. |

| Storage | 2–8°C (Refrigerated) | Hygroscopic; phenolic moiety susceptible to oxidation. |

| pKa (Predicted) | ~2.9 (COOH), ~9.8 (OH) | More acidic than benzoic acid due to ortho-substituent effects. |

Hazard Identification & Toxicology (SAR Analysis)

Note: Direct toxicological data for this specific CAS is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous alkyl-hydroxybenzoic acids.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1][2][3]

Toxicological Context[1][2][3][5][6]

-

Phenolic Irritation: The free phenolic hydroxyl group acts as a protein denaturant upon contact with mucous membranes, leading to immediate irritation.

-

Bioavailability: The 2-ethyl substituent increases lipophilicity (LogP ~2.2), potentially enhancing dermal absorption compared to non-alkylated benzoic acids.

-

Metabolic Fate: Likely metabolized via glucuronidation at the phenol or glycine conjugation at the acid; however, the steric bulk of the ethyl group may retard metabolic clearance, prolonging systemic exposure in animal models.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a "Check" to ensure the integrity of the compound and the safety of the operator.

Engineering Controls & PPE

-

Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Atmosphere: Handle under inert gas (Nitrogen/Argon) if solid is being dispensed for long-term storage to prevent quinone formation.

-

PPE Matrix:

-

Hands: Double Nitrile gloves (0.11 mm min thickness). Rationale: Phenolic acids can permeate thin latex.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Respiratory: N95 or P100 respirator if handling open powder outside a hood.

-

Handling Workflow Diagram

The following Graphviz diagram outlines the logical flow for handling this compound, from storage retrieval to waste disposal.

Caption: Operational workflow ensuring compound integrity (preventing condensation/oxidation) and operator safety.

Experimental Procedure: Solubilization & Usage

Objective: Prepare a 100 mM stock solution for biological assay or synthesis.

-

Equilibration: Remove the vial from 2-8°C storage. Critical: Keep the vial sealed in a desiccator for 30 minutes to reach room temperature. Opening a cold vial introduces atmospheric moisture, causing hydrolysis or clumping.

-

Weighing: Weigh 16.6 mg of this compound into a tared amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Causality: DMSO is chosen over water due to the lipophilic ethyl group.

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Validation: If the solution turns yellow/orange immediately, the DMSO may be contaminated with water or oxidants. Discard.

-

Emergency Response Protocols

In the event of exposure, rapid neutralization of the acidic moiety is key.

Caption: Decision tree for immediate emergency response based on exposure route.

Spill Cleanup:

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling to cease.

-

Collect: Sweep up the neutralized solid (now likely a sodium salt) into a biohazard bag.

-

Clean: Wipe the surface with 70% Ethanol followed by water.

References

-

BLD Pharm. (2024).[4] Product Datasheet: this compound (CAS 168899-32-9).[5] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 348692, 3-ethyl-2-hydroxybenzoic acid (Isomer Analog Data). Retrieved from

-

European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-hydroxybenzoate (Structural Analog for Toxicity). Retrieved from

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 168899-32-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Spectroscopic Profiling of 2-Ethyl-3-hydroxybenzoic Acid

The following technical guide details the spectroscopic profiling and characterization of 2-Ethyl-3-hydroxybenzoic acid , a critical intermediate in the synthesis of HIV protease inhibitors and other pharmacophores.

This guide synthesizes data from patent literature (specifically US Patent 5,484,926) and standard chemometric principles to provide a reference standard for researchers.

CAS Registry Number: 168899-32-9 (also cited as 50422-36-5 in some derivative contexts)

Molecular Formula: C

Executive Summary & Structural Context

This compound is a trisubstituted benzene derivative characterized by a crowded steric environment at the ortho position relative to the carboxylic acid. The presence of the ethyl group at position 2 exerts significant steric influence on the carboxylic acid at position 1 and the hydroxyl group at position 3, affecting both the planarity of the molecule and its spectroscopic signatures.

This compound acts as a key building block for retroviral protease inhibitors. Its purity is critical, as the ortho-ethyl substituent is prone to metabolic oxidation if not properly stabilized during downstream synthesis.

Structural Logic & Numbering

-

Position 1: Carboxylic Acid (-COOH)

-

Position 2: Ethyl Group (-CH

CH -

Position 3: Hydroxyl Group (-OH)

-

Positions 4, 5, 6: Aromatic Protons

Synthesis & Isolation Workflow

To understand the impurity profile and spectroscopic background, one must recognize the synthesis pathway. The authoritative method involves the lithiation of N-phenyl-3-methoxybenzamide, followed by ethylation and subsequent hydrolysis.

Diagram 1: Synthesis Pathway (US Patent 5,484,926)

Figure 1: Validated synthesis route via directed ortho-metalation, yielding the target acid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the characterization of the immediate precursor (2-Ethyl-3-methoxy-N-phenylbenzamide) and corrected for the hydrolysis of the amide and demethylation of the phenol.

H NMR (Proton) Data

Solvent: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.5 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; exchangeable with D |

| 9.2 - 9.8 | Broad Singlet | 1H | Ar-OH | Phenolic hydroxyl; shift varies with concentration and solvent (H-bonding). |

| 7.45 - 7.55 | Doublet (or dd) | 1H | H-6 | Ortho to COOH. Deshielded by the carbonyl anisotropy. |

| 7.15 - 7.25 | Triplet (or dd) | 1H | H-5 | Meta to both substituents. Standard aromatic resonance. |

| 6.95 - 7.05 | Doublet (or dd) | 1H | H-4 | Ortho to OH. Shielded by the electron-donating hydroxyl group. |

| 2.80 - 2.95 | Quartet | 2H | -CH | Benzylic methylene. Downfield shift due to ortho-COOH and ortho-OH proximity. |

| 1.15 - 1.25 | Triplet | 3H | -CH | Methyl group. Typical aliphatic region. |

Key Diagnostic Feature: Look for the quartet at ~2.8-2.9 ppm . In unsubstituted ethylbenzene, this signal is typically ~2.6 ppm. The downfield shift confirms the steric crowding and electronic influence of the adjacent carboxylic acid.

C NMR (Carbon) Data

Solvent: DMSO-d

-

Carbonyl (C=O):

170-172 ppm. -

Aromatic C-OH (C3):

154-156 ppm (Deshielded by oxygen). -

Aromatic C-Ethyl (C2):

128-130 ppm (Substituted). -

Aromatic C-COOH (C1):

130-132 ppm. -

Aromatic CH (C4, C5, C6):

115-125 ppm (C4 is most shielded ~115 ppm due to ortho-OH). -

Ethyl CH

: -

Ethyl CH

:

Infrared (IR) Spectroscopy

The IR spectrum reflects the strong intramolecular and intermolecular hydrogen bonding characteristic of ortho-substituted hydroxybenzoic acids.

Method: KBr Pellet or ATR (Solid State)

| Wavenumber (cm | Vibration Mode | Description |

| 3200 - 3500 | O-H Stretch (Phenol) | Broad band. Often overlaps with the acid OH. |

| 2500 - 3000 | O-H Stretch (Acid) | Very broad, "hump" characteristic of carboxylic acid dimers. |

| 1680 - 1705 | C=O Stretch (Acid) | Strong, sharp band. Lower frequency than esters due to conjugation and H-bonding. |

| 1580 - 1600 | C=C Aromatic | Ring breathing modes. |

| 1450 - 1470 | C-H Bend | Methylene/Methyl deformation of the ethyl group. |

| 1200 - 1230 | C-O Stretch | Phenolic C-O stretch. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-).

Molecular Ion:

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the "Ortho Effect," where the proximity of the ethyl and carboxylic acid groups facilitates specific elimination pathways.

-

Molecular Ion (

): -

Loss of Methyl (

CH -

Loss of Water (H

O): -

Loss of Hydroxyl/Carboxyl:

121 (Loss of COOH is common in benzoic acids).

Diagram 2: MS Fragmentation Logic

Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this self-validating protocol.

For NMR Analysis[3][4][5][6]

-

Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual moisture (water peak at 3.33 ppm in DMSO can obscure signals).

-

Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d

. CDCl -

Acquisition: Run a standard proton sequence (16 scans).

-

Validation: Check for the ethyl quartet at ~2.9 ppm. If multiplets are obscured, add 10

L of D

For HPLC-UV Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

m). -

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

Retention Time: Expect elution slightly later than 3-hydroxybenzoic acid due to the lipophilic ethyl group.

References

-

Synthesis & Precursor Characterization

-

Title: HIV Protease Inhibitors.[3]

- Source: US P

- URL

-

-

General Spectroscopic Data for Hydroxybenzoic Acids

-

Synthetic Methodology (Alternative Routes)

Sources

- 1. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]

- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 6. data.epo.org [data.epo.org]

- 7. WO2020074964A1 - Romatic compounds and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2-Ethyl-3-hydroxybenzoic Acid and Regioselective Considerations

Executive Summary & Structural Analysis

This Application Note addresses the synthesis of 2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9). A critical distinction must be made regarding the regiochemistry of the target molecule versus the natural reactivity of the starting material, 2-ethylphenol .

Direct carboxylation (Kolbe-Schmitt reaction) of 2-ethylphenol is governed by the strong ortho/para-directing effect of the hydroxyl group. This pathway predominantly yields 3-ethyl-2-hydroxybenzoic acid (CAS: 20621-18-5), where the carboxyl group adds ortho to the phenol.

The specific target requested, This compound , features a "sandwich" configuration where the ethyl group resides between the carboxyl and hydroxyl moieties. This 1,2,3-substitution pattern is electronically disfavored via direct electrophilic substitution on 2-ethylphenol.

This guide provides:

-

Protocol A: The direct carboxylation of 2-ethylphenol (yielding the commercially common 3-ethyl isomer).

-

Protocol B: The specific de novo synthesis required to obtain the This compound isomer, utilizing a Directed Ortho Metalation (DoM) strategy as described in patent literature (US 5,484,926).

Isomer Comparison Table

| Feature | Target Isomer (Requested) | Kolbe-Schmitt Product (Natural) |

| Name | This compound | 3-Ethyl-2-hydroxybenzoic acid |

| Structure | COOH (1), Ethyl (2), OH (3) | COOH (1), OH (2), Ethyl (3) |

| CAS Number | 168899-32-9 | 20621-18-5 |

| Key Precursor | 3-Methoxybenzamide (via DoM) | 2-Ethylphenol (via Carboxylation) |

| Synthetic Difficulty | High (Multi-step) | Low (Single-step) |

Chemical Strategy & Pathways[1][2][3]

The following Graphviz diagram illustrates the divergent pathways required for the two isomers.

Caption: Divergent synthetic pathways. The red path shows the natural reactivity of 2-ethylphenol; the blue path shows the required route for the requested target.

Protocol A: Direct Carboxylation of 2-Ethylphenol

Target: 3-Ethyl-2-hydroxybenzoic acid (The likely product if "from 2-ethylphenol" is the strict constraint).

This protocol utilizes the Kolbe-Schmitt reaction .[1][2] The regioselectivity is driven by the coordination of the sodium cation with the phenoxide oxygen, directing the incoming CO₂ to the ortho position (C6 of the phenol, which becomes C2 of the acid).

Reagents & Equipment[2][5][6][7][8]

-

Starting Material: 2-Ethylphenol (99%)[3]

-

Base: Sodium Hydroxide (NaOH), pellets

-

Gas: Carbon Dioxide (CO₂), dry grade

-

Solvent: Toluene (for azeotropic drying), Water

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel), Mechanical stirrer.

Step-by-Step Methodology

-

Phenoxide Formation:

-

In a 3-neck flask, dissolve 2-ethylphenol (1.0 eq) in toluene.

-

Add NaOH (1.05 eq) dissolved in a minimum amount of water.

-

Heat to reflux with a Dean-Stark trap to remove water azeotropically. Crucial: The sodium phenoxide must be completely dry for the reaction to proceed.

-

Once water removal ceases, strip off the toluene under vacuum to obtain the dry solid sodium 2-ethylphenoxide.

-

-

Carboxylation:

-

Transfer the dry phenoxide powder to the autoclave.

-

Pressurize with CO₂ to 100 bar (1450 psi) .

-

Heat the reactor to 125–130°C . Maintain stirring for 8–10 hours.

-

Note: Temperature control is vital. Exceeding 150°C may promote isomerization to the para-isomer (4-hydroxy-3-ethylbenzoic acid).

-

-

Workup:

-

Purification:

-

Recrystallize from water/ethanol (90:10) mixture.

-

Expected Yield: 60–75%.

-

Product: 3-Ethyl-2-hydroxybenzoic acid.[7]

-

Protocol B: Targeted Synthesis of this compound

Target: CAS 168899-32-9 (The specific isomer requested).

Since direct carboxylation fails to place the carboxyl group adjacent to the ethyl group (meta to phenol), this protocol uses Directed Ortho Metalation (DoM) . The strategy involves installing the ethyl group between a protected phenol (methoxy) and an amide directing group.

Reference: Based on the method described in US Patent 5,484,926 [1].

Reagents & Equipment[2][3][5][6][7][8]

-

Precursor: 3-Methoxy-N-phenylbenzamide (Preparation 9A in patent).[6]

-

Reagents: n-Butyllithium (1.6M in hexanes), TMEDA (Tetramethylethylenediamine), Ethyl Iodide.

-

Hydrolysis: Hydrobromic acid (48%), Acetic acid.

Step-by-Step Methodology

Step 1: Ortho-Lithiation and Ethylation

-

Setup: Flame-dry a 3-neck flask and maintain under inert atmosphere (Argon/Nitrogen).

-

Reagent Preparation: Dissolve 3-Methoxy-N-phenylbenzamide (10 mmol, 2.27 g) and TMEDA (22 mmol, 2.56 g) in anhydrous THF (50 mL). Cool the solution to -78°C .

-

Lithiation: Dropwise add n-Butyllithium (21 mmol, 3.5 mL). The amide and methoxy groups cooperatively direct the lithium to the C2 position (between them).

-

Stir at -78°C for 1 hour to ensure complete lithiation.

-

-

Alkylation: Add Ethyl Iodide (10 mmol, 1.56 g) slowly.

-

Allow the mixture to warm to room temperature over 2 hours.

-

-

Quench: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.[5][6]

-

Purification: Recrystallize from ethyl acetate/hexane (3:1).

-

Intermediate: 2-Ethyl-3-methoxy-N-phenylbenzamide.

-

Step 2: Hydrolysis and Demethylation

-

Reaction: In a pressure tube, combine the intermediate (180 mg) with 5N HCl (3 mL) and 30% HBr in Acetic Acid (3 mL).

-

Heating: Seal the tube and heat to 155°C for 20 hours. This harsh condition effects both the hydrolysis of the amide to the acid and the cleavage of the methyl ether to the phenol.

-

Isolation:

-

Cool to room temperature.[5][8] Dilute with ethyl acetate and water.[5][6]

-

Separate layers.[5][6] Extract the organic layer with 0.5N NaOH (extracts the product as the dianion).

-

Acidify the aqueous extract to pH 2 with conc.[5] HCl.

-

Extract the precipitate with ethyl acetate, dry, and concentrate.[5][6]

-

-

Product: This compound .

Analytical Validation

To verify the correct isomer, ¹H NMR is the definitive tool.

| Isomer | Key ¹H NMR Feature (Aromatic Region) |

| 3-Ethyl-2-hydroxybenzoic acid (Protocol A) | Two doublets and one triplet (or dd). The protons are at C4, C5, C6. Coupling constants reflect ortho relationships. |

| This compound (Protocol B) | Aromatic signals will show a specific splitting pattern consistent with 1,2,3-substitution. The ethyl CH₂ quartet will be significantly deshielded due to the ortho carboxyl group. |

References:

-

Dressman, B. A., et al. "HIV Protease Inhibitors."[5] U.S. Patent 5,484,926, issued Jan 16, 1996.

-

Lindsey, A. S., & Jeskey, H. "The Kolbe-Schmitt Reaction." Chemical Reviews, 57(4), 583-620. (Mechanism of Phenol Carboxylation).[1][2][9]

-

PubChem Compound Summary for CID 348692 (3-Ethyl-2-hydroxybenzoic acid) and CID 10868846 (this compound).

Sources

- 1. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. byjus.com [byjus.com]

- 3. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Ethyl-2-hydroxy-4-(2-phenylethenyl)benzoic acid | C17H16O3 | CID 175435172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Ethyl-3-hydroxybenzoic Acid as a Versatile Intermediate in Organic Synthesis

Abstract: Hydroxybenzoic acids are a cornerstone of modern synthetic chemistry, serving as pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their inherent functionality—a carboxylic acid and a hydroxyl group on an aromatic scaffold—provides a versatile platform for molecular elaboration. This document provides a comprehensive technical guide on 2-Ethyl-3-hydroxybenzoic acid, a less-common but highly valuable substituted salicylic acid derivative. We present a detailed, field-proven protocol for its synthesis via the Kolbe-Schmitt reaction of 2-ethylphenol, alongside robust methodologies for its subsequent derivatization. The causality behind experimental choices, safety protocols, and characterization data are thoroughly discussed to empower researchers in drug discovery and chemical development to effectively utilize this intermediate.

Compound Profile: Physicochemical and Spectroscopic Data

This compound is a disubstituted aromatic carboxylic acid. The ethyl group at the 2-position increases lipophilicity compared to its parent compound, 3-hydroxybenzoic acid, while the hydroxyl group at the 3-position offers a site for further functionalization and can participate in hydrogen bonding. Accurate characterization is paramount for confirming its identity and purity post-synthesis.

Table 1: Physicochemical Properties and Identifiers Note: Experimental data for this specific isomer is limited. Properties are estimated based on its structure and data from closely related isomers like 3-Ethyl-2-hydroxybenzoic acid.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀O₃ | PubChem[3] |

| Molecular Weight | 166.17 g/mol | PubChem[3] |

| CAS Number | Not assigned | - |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); slightly soluble in hot water.[4] | - |

| pKa | ~3-4 (for carboxylic acid), ~9-10 (for phenol) (predicted) | - |

Spectroscopic Data (Predicted):

-

¹H NMR (in CDCl₃, δ): Expected signals would include aromatic protons (3H), a quartet for the benzylic CH₂ (~2.7-2.9 ppm), a triplet for the methyl group of the ethyl substituent (~1.2-1.4 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR (in CDCl₃, δ): Signals for 9 distinct carbons, including a carbonyl carbon (~170-175 ppm), aromatic carbons (6 signals), and two aliphatic carbons for the ethyl group.

-

IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch from the phenol (~3300-3500 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), and C=C aromatic stretches (~1450-1600 cm⁻¹).

Synthesis Protocol: Carboxylation of 2-Ethylphenol

The most direct and industrially relevant method for synthesizing hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction.[5][6] This process involves the electrophilic addition of carbon dioxide to a phenoxide ion. The regioselectivity is influenced by the cation and reaction conditions.

Principle and Mechanism

The reaction proceeds via the formation of a sodium 2-ethylphenoxide intermediate, which is more reactive towards electrophilic aromatic substitution than the parent phenol.[6] This nucleophilic phenoxide attacks carbon dioxide, a weak electrophile. The reaction is conducted under high pressure and elevated temperature to facilitate the carboxylation. Subsequent acidification of the resulting sodium salt yields the final this compound.[7]

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Sodium hydroxide (pellets, 97%+)

-

Toluene (anhydrous)

-

Carbon dioxide (high-purity)

-

Hydrochloric acid (concentrated, 37%)

-

Ethanol (95%)

-

Activated carbon

-

High-pressure autoclave reactor with mechanical stirring and temperature control

-

Standard laboratory glassware, Buchner funnel, heating mantle

Procedure:

-

Phenoxide Formation:

-

Rationale: The formation of the sodium phenoxide is critical as it activates the aromatic ring for carboxylation. The reaction must be anhydrous to prevent side reactions.

-

In a three-neck round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-ethylphenol (e.g., 122.16 g, 1.0 mol) and toluene (500 mL).

-

With stirring, carefully add sodium hydroxide (40.0 g, 1.0 mol).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-4 hours).

-

Cool the mixture and remove the toluene under reduced pressure to obtain the dry sodium 2-ethylphenoxide as a solid.

-

-

Carboxylation:

-

Rationale: High pressure is required to increase the concentration of CO₂ in the reaction phase, driving the equilibrium towards the carboxylated product.[5]

-

Transfer the dried sodium 2-ethylphenoxide powder to the high-pressure autoclave.

-

Seal the reactor, purge with nitrogen, and then pressurize with carbon dioxide to 5-10 atm.

-

Begin stirring and heat the reactor to 150-180°C. Maintain these conditions for 6-12 hours.

-

After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

-

-

Work-up and Isolation:

-

Rationale: Acidification protonates the carboxylate and phenoxide groups, causing the free acid to precipitate from the aqueous solution.

-

Carefully transfer the solid product from the reactor into a large beaker containing 1 L of deionized water. Stir until the solid is dissolved or well-suspended.

-

Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is 2-3. A precipitate will form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 200 mL).

-

-

Purification:

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The use of a solvent pair (ethanol/water) allows for efficient removal of impurities.[10]

-

Transfer the crude solid to a large Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid.

-

Add a small amount of activated carbon, and gently boil for 5-10 minutes to remove colored impurities.

-

Perform a hot gravity filtration to remove the activated carbon.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

-

Applications in Organic Synthesis

This compound is a bifunctional intermediate, allowing for selective reactions at the carboxylic acid or the phenolic hydroxyl group.

Caption: Key synthetic transformations of this compound.

Protocol: Fischer Esterification to Ethyl 2-Ethyl-3-hydroxybenzoate

Principle: The carboxylic acid is converted to its corresponding ethyl ester via reaction with excess ethanol under acidic catalysis. This is a classic and cost-effective esterification method.[11][12]

Materials:

-

This compound

-

Ethanol (absolute, 200 proof)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of this compound (16.6 g, 0.1 mol) in absolute ethanol (200 mL), slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.[1]

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Role in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns.

-

Building Block for Complex Molecules: It serves as a "building block" for constructing more complex molecules with potential biological activity.[13] The ethyl group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

-

Anti-inflammatory Potential: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are renowned for their anti-inflammatory properties.[14] Derivatives of this scaffold could be explored as inhibitors of inflammatory targets like COX enzymes or sirtuins.[14][15]

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups (or their derivatives like esters and amides) can allow for the formation of intramolecular hydrogen bonds. This can rigidify the molecule's conformation, which is often beneficial for binding affinity to a biological target.[13]

Safety and Handling

Hazard Identification (based on related compounds):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle reagents like sodium hydroxide and concentrated acids with extreme care.

Conclusion

This compound, while not a common off-the-shelf chemical, represents a highly versatile and synthetically accessible intermediate. The Kolbe-Schmitt carboxylation of 2-ethylphenol provides a direct and scalable route to its production. Its dual functionality allows for a wide range of subsequent chemical modifications, making it an attractive building block for creating diverse chemical libraries for drug discovery and materials science applications. The protocols and insights provided herein serve as a robust foundation for researchers to synthesize, purify, and utilize this valuable compound.

References

-

Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available at: [Link]

- Google Patents. (2005). EP1559705A1 - Process for production of hydroxybenzoic acids.

-

Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Literature Review on the Synthesis of para- hydroxybenzoic Acid. Available at: [Link]

- Google Patents. (2019). CN110283072B - Synthesis method of ethyl salicylate.

-

Zhang, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Available at: [Link]

- Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

PubChem. 3-Ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2024). From Plant to Target: Uncovering a Novel Anti-Inflammatory Compound in Pouzolzia pentandra via Phytochemical, Cellular, and Computational Studies. Available at: [Link]

-

Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]

-

PubChem. 2-Ethylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Wiley Online Library. (2023). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Available at: [Link]

-

McCarty, M. F., & DiNicolantonio, J. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central. Available at: [Link]

-

BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]

-

University of Calgary. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 3. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijrdt.org [ijrdt.org]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Note: Characterization of 2-Ethyl-3-hydroxybenzoic Acid as a Scaffold in Enzyme Inhibition Assays

This Application Note is designed for researchers utilizing 2-Ethyl-3-hydroxybenzoic acid (2-E-3-HBA) as a chemical probe or scaffold in enzyme inhibition studies.

While specific literature on this exact derivative is specialized, it belongs to the hydroxybenzoic acid (HBA) class, which are well-established "warheads" for zinc-dependent metalloenzymes (e.g., HDACs, Sirtuins) and copper-dependent oxidoreductases (e.g., Tyrosinase). The 2-ethyl substitution introduces a unique steric and lipophilic profile, often used to probe the hydrophobic pockets adjacent to the catalytic site.

Executive Summary

This compound (2-E-3-HBA) acts as a competitive inhibitor scaffold. Its mechanism relies on the bidentate chelation potential of the carboxylic acid and the adjacent hydroxyl group (or the electronic influence of the hydroxyl on the carboxylate binding). This guide provides protocols for validating 2-E-3-HBA in Sirtuin 5 (SIRT5) and Tyrosinase assays, representing two distinct enzymatic classes (Deacylases and Oxidoreductases).

Key Chemical Properties

| Property | Value | Relevance to Assay |

| Molecular Weight | 166.17 g/mol | Calculation of Molar concentrations. |

| Solubility | DMSO (>50 mM), Ethanol | Critical: Low aqueous solubility requires careful DMSO management (<1% final v/v). |

| pKa (Predicted) | ~2.9 (COOH), ~9.9 (OH) | Assay buffer must be >pH 4.0 to ensure ionization of the carboxylate warhead. |

| LogP | ~2.2 | Moderate lipophilicity; prone to non-specific binding in plasticware if not blocked with detergents (e.g., Tween-20). |

Mechanism of Action (Theoretical)

The primary utility of 2-E-3-HBA lies in its ability to mimic substrate transition states or chelate active site metals.

Figure 1: Competitive inhibition mechanism.[1] 2-E-3-HBA competes with the native substrate for the metal-binding pocket.

Pre-Assay Preparation

Stock Solution (100 mM)

-

Weigh 16.62 mg of 2-E-3-HBA powder.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30 seconds.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Working Solution (Serial Dilution)

-

Diluent: Assay Buffer (specific to enzyme).

-

Procedure: Prepare a 100x concentration series in DMSO first, then dilute 1:100 into the assay plate to keep DMSO constant at 1%.

-

Example: For a 100 µM final assay concentration, prepare a 10 mM DMSO stock.

-

Protocol A: Fluorogenic SIRT5 Inhibition Assay

Target: Sirtuin 5 (NAD+-dependent desuccinylase).[2] Relevance: 2-hydroxybenzoic acid derivatives are known SIRT5 "warheads" [1].[2]

Materials

-

Enzyme: Recombinant Human SIRT5 (0.5 ng/µL final).

-

Substrate: Fluorogenic Ac-Lys(Succ)-AMC (50 µM final).

-

Cofactor: NAD+ (500 µM final).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA.

-

Developer: Trypsin/Nicotinamide stop solution.

Step-by-Step Procedure

-

Plate Setup: Use a black 384-well low-volume plate.

-

Inhibitor Addition: Add 100 nL of 2-E-3-HBA (serial dilutions in DMSO) to test wells.

-

Controls: Add 100 nL pure DMSO to "No Inhibitor" (Max Signal) and "Blank" (Background) wells.

-

-

Enzyme Mix: Add 5 µL of SIRT5 enzyme solution to Test and Max Signal wells. Add Buffer only to Blank wells.

-

Pre-Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

Reaction Start: Add 5 µL of Substrate/NAD+ Mix to all wells.

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Stop & Develop: Add 10 µL of Developer Solution (containing Trypsin).

-

Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Protocol B: Colorimetric Tyrosinase Inhibition Assay

Target: Mushroom Tyrosinase (Copper-containing oxidoreductase). Relevance: Benzoic acid derivatives chelate the binuclear copper active site [2].

Materials

-

Enzyme: Mushroom Tyrosinase (250 U/mL).

-

Substrate: L-DOPA (2 mM).

-

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Step-by-Step Procedure

-

Preparation: Dilute 2-E-3-HBA in Phosphate Buffer (ensure <1% DMSO final).

-

Incubation: In a clear 96-well plate, mix:

-

80 µL Phosphate Buffer.

-

40 µL Enzyme Solution.

-

40 µL 2-E-3-HBA (various concentrations).

-

-

Baseline: Incubate at 25°C for 10 minutes.

-

Reaction: Add 40 µL of L-DOPA substrate.

-

Kinetic Read: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear portion of the curve.

Data Analysis & Validation

IC50 Determination

Convert raw signals to % Inhibition:

Fit data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or similar software.

Mode of Inhibition (Lineweaver-Burk)

To confirm the mechanism (likely competitive), perform the assay at multiple substrate concentrations.

Figure 2: Workflow for determining the Mode of Inhibition (MoI).

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | High concentration / Low solubility | Check the well visually. Limit max concentration to 100 µM. Ensure DMSO < 1%. |

| High Background | Autofluorescence of 2-E-3-HBA | Run a "Compound Only" control (No Enzyme). Subtract this baseline from results. |

| No Inhibition | Poor pH environment | Benzoic acids require ionization to chelate metals. Ensure Buffer pH is near 7.0–8.0. |

| "Flat" Curve | Enzyme saturation | Ensure [Substrate] is near its Km value. If [S] >> Km, competitive inhibitors are ineffective. |

References

-

Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (PMC). Available at: [Link]

-

Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. MDPI. Available at: [Link][6]

-

PubChem Compound Summary for CID 348692: 3-ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

protocol for testing antioxidant activity of 2-Ethyl-3-hydroxybenzoic acid

Application Note & Protocol

Topic: Comprehensive Protocol for In-Vitro Evaluation of the Antioxidant Activity of 2-Ethyl-3-hydroxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the comprehensive in-vitro assessment of the antioxidant potential of this compound. Phenolic compounds, including hydroxybenzoic acid derivatives, are of significant interest due to their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind assay selection and experimental design. We present a multi-assay approach, grounded in both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, to construct a robust and reliable antioxidant profile for the target compound. Detailed, step-by-step protocols for DPPH, ABTS, FRAP, and ORAC assays are provided, complete with insights into data interpretation and quality control, ensuring the generation of reproducible and scientifically valid results.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[4] ROS can inflict damage on critical cellular components like DNA, lipids, and proteins, contributing to the development of cardiovascular, neurodegenerative, and cancerous conditions.[5] Antioxidants mitigate this damage by neutralizing free radicals.

This compound belongs to the phenolic acid class of compounds, which are well-regarded for their antioxidant properties.[6] The therapeutic potential of such molecules is often linked to their ability to scavenge free radicals.[1][7] Therefore, a precise and comprehensive evaluation of the antioxidant capacity of this compound is a critical first step in its journey from a compound of interest to a potential therapeutic agent. This application note provides the necessary framework for such an evaluation.

Understanding the Analyte: this compound

A thorough understanding of the test compound's physicochemical properties is fundamental to designing a valid bioassay.

-

Chemical Structure and Properties:

-

IUPAC Name: 3-Ethyl-2-hydroxybenzoic acid

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol [8]

-

Structure: The molecule features a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an ethyl group. The phenolic hydroxyl group is the primary site of antioxidant activity, capable of donating a hydrogen atom to stabilize a free radical. The electron-donating nature of the ethyl group and the position of the substituents influence the overall reactivity and antioxidant potential.

-

-

Solubility and Sample Preparation:

-

Rationale: The choice of solvent is critical. The solvent must fully dissolve the compound without interfering with the assay chemistry. Hydroxybenzoic acid derivatives generally exhibit solubility in alcohols and other organic solvents but may have limited solubility in aqueous solutions.[9]

-

Recommendation: Prepare a primary stock solution of this compound in a suitable solvent such as methanol or ethanol. Subsequent dilutions for the working solutions should be made using the same solvent as the assay system or a solvent that is miscible with the assay medium to prevent precipitation. Always include a solvent control (vehicle control) in your experiments to nullify any effect of the solvent on the results.

-

A Multi-Mechanistic Approach to Antioxidant Testing

Antioxidant activity is not a monolithic property. It is exerted through various mechanisms, broadly categorized as:

-

Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a radical (R•) by donating a hydrogen atom.

-

A-H + R• → A• + R-H

-

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is subsequently protonated by the solvent.

-

A-H + R• → A-H•+ + R:-

-

No single assay can capture the total antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive profile.

Overview of Recommended Assays

| Assay | Full Name | Mechanism | Principle | Wavelength |

| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | Primarily SET | Reduction of the stable violet DPPH• radical to the yellow diphenylpicrylhydrazine. | ~517 nm |

| ABTS | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | SET | Reduction of the pre-formed blue/green ABTS•+ radical cation. | ~734 nm |

| FRAP | Ferric Reducing Antioxidant Power | SET | Reduction of a colorless Fe³⁺-TPTZ complex to an intense blue Fe²⁺-TPTZ complex at low pH. | ~593 nm |

| ORAC | Oxygen Radical Absorbance Capacity | HAT | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). | Excitation: 485 nm, Emission: 520 nm |

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols. It is imperative to include a known antioxidant standard, such as Trolox or Gallic Acid, to enable comparison and express results in a standardized unit (e.g., Trolox Equivalents).

General Experimental Workflow

The diagram below illustrates a logical workflow for screening and characterizing the antioxidant potential of this compound.

Caption: General workflow for antioxidant activity assessment.

DPPH Radical Scavenging Assay

-